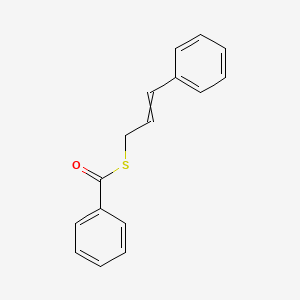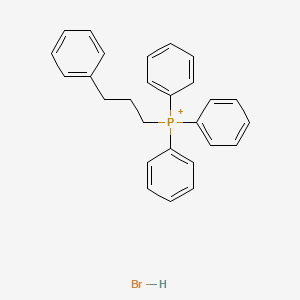
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide is a phosphonium salt that is widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. It is often used as a source of triphenylphosphine, a common ligand in coordination chemistry and a reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with 3-phenylpropyl bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Various reduced forms depending on the specific reaction.
Substitution: Substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and as a ligand in coordination chemistry.
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of triphenyl(3-phenylpropyl)phosphanium;hydrobromide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common ligand and reagent in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide is unique due to its specific structure, which includes a 3-phenylpropyl group. This structural feature imparts distinct reactivity and properties compared to other triphenylphosphine derivatives .
Propiedades
Fórmula molecular |
C27H27BrP+ |
|---|---|
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
triphenyl(3-phenylpropyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C27H26P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-12,14-15,17-22H,13,16,23H2;1H/q+1; |
Clave InChI |
RPUZOJFXAPSSJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





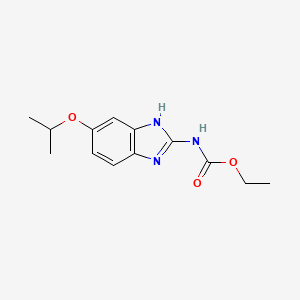

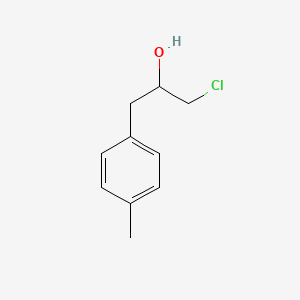


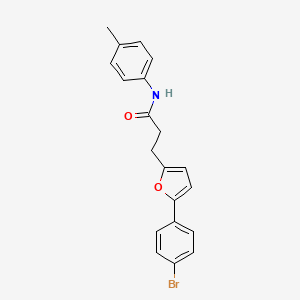



![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)
